1,1,1-Tris(4-cyanatophenyl)ethane
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Overview
Description
1,1,1-Tris(4-cyanatophenyl)ethane is a cyanate ester monomer known for its high thermal stability and excellent mechanical properties. This compound is widely used in the production of high-performance polymers and composites, particularly in applications requiring high-temperature resistance and low moisture absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Tris(4-cyanatophenyl)ethane can be synthesized through the condensation of phenols with cyanogen chloride (ClCN) in the presence of a tertiary amine . The reaction typically involves the following steps:
Condensation Reaction: Phenols react with cyanogen chloride in the presence of a tertiary amine to form cyanate esters.
Cyclotrimerization: The cyanate esters undergo cyclotrimerization to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Tris(4-cyanatophenyl)ethane primarily undergoes polymerization reactions, particularly cyclotrimerization, to form polycyanurate networks . These reactions are typically catalyzed by metal salts or strong bases.
Common Reagents and Conditions
Catalysts: Metal salts (e.g., zinc acetate) or strong bases (e.g., sodium hydroxide).
Reaction Conditions: Elevated temperatures (typically around 150-200°C) and inert atmosphere to prevent oxidation.
Major Products
The major product formed from the polymerization of this compound is a polycyanurate network, which exhibits high thermal stability and excellent mechanical properties .
Scientific Research Applications
1,1,1-Tris(4-cyanatophenyl)ethane has a wide range of applications in scientific research and industry:
Mechanism of Action
The primary mechanism of action for 1,1,1-Tris(4-cyanatophenyl)ethane involves cyclotrimerization of the cyanate groups to form triazine rings, resulting in the formation of a highly cross-linked polycyanurate network . This network structure imparts high thermal stability and mechanical strength to the material.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-cyanatophenyl)propane: Another cyanate ester monomer with similar properties but different molecular structure.
Bisphenol E cyanate ester: Known for its low viscosity and high glass transition temperature.
Methyl[tris(4-cyanatophenyl)]silane: A silicon-containing cyanate ester with similar thermal properties.
Uniqueness
1,1,1-Tris(4-cyanatophenyl)ethane is unique due to its trifunctional structure, which allows for the formation of highly cross-linked networks with superior thermal and mechanical properties compared to other cyanate esters .
Properties
IUPAC Name |
[4-[1,1-bis(4-cyanatophenyl)ethyl]phenyl] cyanate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3/c1-23(17-2-8-20(9-3-17)27-14-24,18-4-10-21(11-5-18)28-15-25)19-6-12-22(13-7-19)29-16-26/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWJTNMLTCVUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC#N)(C2=CC=C(C=C2)OC#N)C3=CC=C(C=C3)OC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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